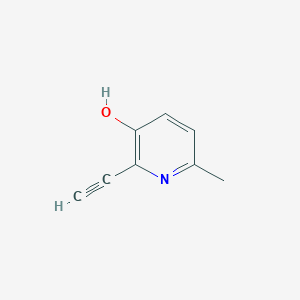
2-Ethynyl-6-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-methylpyridin-3-ol is a chemical compound with the molecular formula C8H7NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an ethynyl group and a hydroxyl group attached to a methylpyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methylpyridin-3-ol typically involves the reaction of 6-methylpyridin-3-ol with an ethynylating agent. One common method is the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are used.
Major Products
Oxidation: 2-Ethynyl-6-methylpyridin-3-one
Reduction: 2-Ethyl-6-methylpyridin-3-ol
Substitution: Various substituted pyridines depending on the substituent used.
Applications De Recherche Scientifique
2-Ethynyl-6-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-methylpyridin-3-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-6-methylpyridin-3-ol
- 2-Methyl-6-ethynylpyridin-3-ol
- 2-Ethynyl-4-methylpyridin-3-ol
Uniqueness
2-Ethynyl-6-methylpyridin-3-ol is unique due to the specific positioning of the ethynyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
441044-73-1 |
|---|---|
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-ethynyl-6-methylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-3-7-8(10)5-4-6(2)9-7/h1,4-5,10H,2H3 |
Clé InChI |
IJEMLEVPGVCWGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















